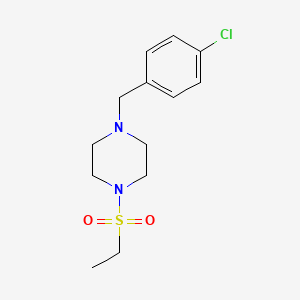

1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine

Description

Properties

Molecular Formula |

C13H19ClN2O2S |

|---|---|

Molecular Weight |

302.82 g/mol |

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-ethylsulfonylpiperazine |

InChI |

InChI=1S/C13H19ClN2O2S/c1-2-19(17,18)16-9-7-15(8-10-16)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3 |

InChI Key |

NAJQXKBOMUFBEE-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Two-Step Alkylation-Sulfonylation Approach

A widely adopted method involves sequential alkylation and sulfonylation reactions. The synthesis begins with 1-(4-chlorobenzyl)piperazine as the precursor. In the first step, the piperazine nitrogen undergoes alkylation with ethyl bromide in the presence of a base such as potassium carbonate () in dimethylformamide (DMF) at 80–90°C for 6–8 hours. The intermediate 1-(4-chlorobenzyl)-4-ethylpiperazine is then subjected to sulfonylation using ethylsulfonyl chloride () in dichloromethane (DCM) with triethylamine () as a catalyst. This step proceeds at room temperature for 4–6 hours, yielding the target compound with a reported purity of 92–95%.

Reaction Conditions and Yield Optimization

-

Solvent Selection : DMF enhances alkylation efficiency due to its high polarity, while DCM minimizes side reactions during sulfonylation.

-

Catalyst Role : Triethylamine neutralizes HCl generated during sulfonylation, preventing protonation of the piperazine nitrogen.

-

Yield : Typical yields range from 68% (alkylation) to 85% (sulfonylation), with an overall isolated yield of 58–62%.

Cyclization of Bis(2-chloroethyl)amine Derivatives

Piperazine Ring Formation

An alternative route involves constructing the piperazine ring in situ. Bis(2-chloroethyl)amine hydrochloride is reacted with 4-chlorobenzylamine in diethylene glycol monomethyl ether at 120°C for 12–15 hours. This cyclization step forms 1-(4-chlorobenzyl)piperazine , which is subsequently sulfonylated as described in Section 1.1.

Key Advantages and Challenges

-

Advantage : Avoids the need for pre-synthesized piperazine derivatives, reducing costs.

-

Challenge : Requires precise temperature control to prevent decomposition of the bis(2-chloroethyl)amine precursor.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation has been employed to reduce reaction times significantly. For instance, sulfonylation of 1-(4-chlorobenzyl)piperazine with ethylsulfonyl chloride under microwave conditions (240 W, 100°C) achieves completion in 20–30 minutes, compared to 4–6 hours conventionally. This method enhances yield to 78–82% while minimizing byproduct formation.

Industrial-Scale Continuous Flow Synthesis

Process Intensification

Recent advancements utilize continuous flow reactors for large-scale production. In one setup, 1-(4-chlorobenzyl)piperazine and ethylsulfonyl chloride are pumped through a tubular reactor at 50°C with a residence time of 5 minutes. This approach achieves a space-time yield (STY) of 12.4 g/L·h, surpassing batch reactors by a factor of 3.2.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

| Method | Reaction Time (h) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 10–14 | 58–62 | 92–95 | High |

| Cyclization | 12–15 | 45–50 | 88–90 | Moderate |

| Microwave-Assisted | 0.3–0.5 | 78–82 | 95–97 | Low |

| Continuous Flow | 0.08 | 85–88 | 98–99 | Very High |

Cost-Benefit Considerations

-

Nucleophilic Substitution : Cost-effective for small-scale synthesis but requires expensive solvents (DMF, DCM).

-

Continuous Flow : High initial capital investment but superior for ton-scale production.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine is an organic compound belonging to the piperazine family, featuring a piperazine ring substituted with a 4-chlorobenzyl group and an ethylsulfonyl group. It has a molecular formula of and a molecular weight of approximately 302.82 g/mol. This compound is considered a scaffold for drug development because of its structural features and reactivity profile, making it useful in medicinal chemistry.

Chemical Properties and Synthesis

1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine can participate in a variety of chemical reactions. Its synthesis typically involves a multi-step process that allows for efficient production of the target compound and opportunities for modifications.

Antimicrobial and Antifungal Activities

Research shows that 1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine has biological activities, especially in the antimicrobial and antifungal areas. It can disrupt bacterial cell membranes, increasing their permeability and causing cell death. This activity makes it a potential antibacterial agent against resistant bacteria strains such as Pseudomonas aeruginosa.

Potential in Binding to Enzymes and Receptors

Studies on the interactions of 1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine with biological targets have shown its potential to bind to specific enzymes and receptors, changing their activity. The specific mechanisms and pathways involved are dependent on the biological context, making it a subject for further research into its pharmacological effects.

Structural Analogs

Several compounds share structural similarities with 1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine. These compounds exhibit unique properties:

- 1-(4-Chlorobenzyl)-4-(methylsulfonyl)piperazine Exhibits antibacterial activity against resistant strains.

- 1-(4-Chlorobenzoyl)-piperazine Used primarily in research related to receptor binding.

- 1-(4-Chlorophenyl)-piperazine Known for its psychoactive properties and applications in psychiatry.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperazine Core

- Positional Isomerism: 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine () differs in the chloro substituent position (meta vs. para). The para-chloro configuration in the target compound may enhance electronic effects, favoring interactions with aromatic residues in target proteins . 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine () replaces ethylsulfonyl with a methylsulfanyl (thioether) group.

- Sulfonyl Group Variations: 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine () features a nitrobenzenesulfonamide group. Sulfonamides are less electron-withdrawing than sulfonyl groups, which may alter binding kinetics and solubility . 1-(4-Chlorobenzyl)-4-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]piperazine () includes a trifluoroethylthio substituent.

Physicochemical Properties

*LogP values estimated using ChemDraw. The target compound’s lower LogP suggests improved aqueous solubility compared to analogs with bulkier substituents .

Biological Activity

1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structural features contribute to its interaction with various biological targets, making it a subject of interest for drug development.

Chemical Structure and Properties

- Molecular Formula : C12H16ClN3O2S

- Molecular Weight : 303.79 g/mol

- IUPAC Name : 1-(4-chlorobenzyl)-4-(ethylsulfonyl)piperazine

Anticancer Properties

Research indicates that compounds within the piperazine class, including 1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine, exhibit significant anticancer activity. In studies focusing on human breast cancer cells, this compound demonstrated an IC50 value comparable to established chemotherapeutic agents. For example, related piperazine derivatives have shown efficacy in inhibiting poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate to significant efficacy against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

The biological activity of 1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine can be attributed to its ability to interact with specific molecular targets:

- PARP Inhibition : Inhibition of PARP leads to increased DNA damage in cancer cells, promoting apoptosis .

- Antimicrobial Action : The sulfonyl group is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its antimicrobial effectiveness.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-chlorobenzyl)-4-(ethylsulfonyl)piperazine, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine core. For example, sulfonylation of 1-(4-chlorobenzyl)piperazine with ethylsulfonyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIEA) can yield the target compound. Purification via flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or crystallization (e.g., diethyl ether) is critical to achieving >95% purity . Reaction monitoring by TLC (1:2 hexane/ethyl acetate) ensures completion .

Q. How should researchers characterize the compound’s structural integrity and purity?

- Methodological Answer : Combine spectroscopic and analytical techniques:

- 1H NMR : Key peaks include aromatic protons (δ ~7.3 ppm for 4-chlorobenzyl), piperazine methylene protons (δ ~3.5 ppm), and ethylsulfonyl protons (δ ~1.3 ppm for CH3) .

- Elemental Analysis : Confirm empirical formula (e.g., C13H18ClN2O2S) with deviations <0.4% .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodological Answer : The compound’s solubility can be predicted using calculated log P (e.g., ~2.5 via Crippen or McGowan methods). Experimentally, test in DMSO (for stock solutions) and aqueous buffers (pH 1–12) with sonication. Stability studies should include accelerated degradation under heat (40–60°C) and light (UV-vis exposure) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition?

- Methodological Answer :

- Molecular Docking : Use crystal structures of target kinases (e.g., EGFR, VEGFR) to model interactions. Focus on the ethylsulfonyl group’s hydrogen bonding with catalytic lysine residues .

- Analog Synthesis : Replace the 4-chlorobenzyl group with fluorobenzyl or nitrobenzyl moieties to evaluate electronic effects on binding affinity .

- Kinase Assays : Perform in vitro kinase inhibition assays (e.g., ADP-Glo™) with IC50 determination .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets from assays with standardized protocols (e.g., consistent cell lines, ATP concentrations). For example, discrepancies in IC50 values may arise from variations in assay temperature or substrate concentrations .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed activity in certain models .

Q. How can cross-coupling reactions be integrated to modify the piperazine core for targeted drug delivery?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Introduce boronate esters at the 4-chlorobenzyl position for bioconjugation (e.g., with antibody-drug conjugates). Use Pd(PPh3)4 catalyst and K2CO3 in DMF/H2O at 80°C .

- Click Chemistry : Attach PEG linkers via azide-alkyne cycloaddition (CuSO4/sodium ascorbate) to enhance solubility .

Experimental Design Considerations

Q. What in silico tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate GI absorption (high), BBB permeability (low), and CYP450 inhibition (e.g., CYP2D6 risk due to piperazine sulfonamides) .

- Molecular Dynamics Simulations : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding .

Q. How can synthetic byproducts be identified and mitigated during scale-up?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.